N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea
Overview
Description
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C21H23ClN4O2 and its molecular weight is 398.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.1509537 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogel Development
One study focuses on the formation of hydrogels using urea derivatives, highlighting how the identity of anions influences the gel's morphology and rheology. This research provides insights into tuning physical properties of gels through anionic variation, a method potentially applicable for creating customized hydrogel materials for various scientific and industrial purposes (Lloyd & Steed, 2011).
Enzyme Inhibition and Anticancer Activities
Another area of application is in the synthesis of urea derivatives for enzyme inhibition and anticancer investigations. These studies have identified several urea derivatives exhibiting inhibition against specific enzymes and displaying anticancer activities in vitro. This suggests the potential of these compounds in developing new therapeutic agents for treating various cancers and enzyme-related disorders (Mustafa, Perveen, & Khan, 2014).
Agricultural Applications
In agriculture, urea derivatives are explored for their cytokinin-like activity and their ability to enhance adventitious rooting. Compounds like forchlorofenuron and thidiazuron are noted for their significant impact on plant morphogenesis, potentially offering new avenues for improving crop yield and health through chemical means (Ricci & Bertoletti, 2009). Furthermore, the contrasting effects of inhibitors and biostimulants on nitrogen losses and agronomic performance during potato production have been studied, providing valuable information for optimizing fertilizer use and minimizing environmental impact (Souza, Rosen, & Venterea, 2019).
Properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2-methoxy-5-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-13-9-10-19(28-4)18(11-13)23-21(27)24-20-14(2)25-26(15(20)3)12-16-7-5-6-8-17(16)22/h5-11H,12H2,1-4H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIUPVYHYIEPQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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